Salbutamol Acetonide Methyl Ether

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

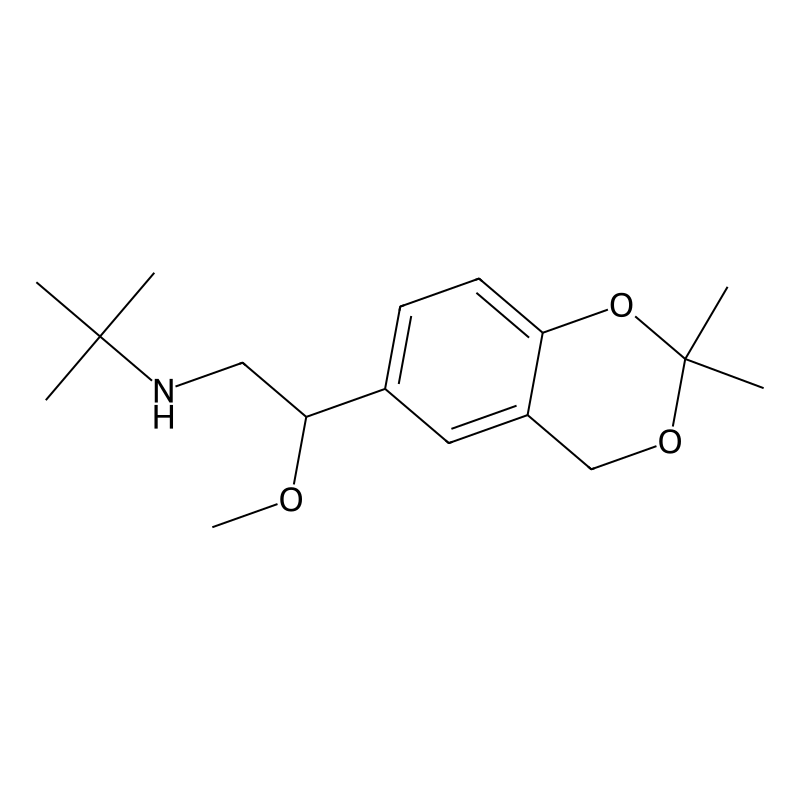

Salbutamol Acetonide Methyl Ether, specifically N-Benzyl Salbutamol Acetonide Methyl Ether, is a synthetic compound classified as a beta-2 adrenergic agonist. It is primarily utilized for its bronchodilator properties, making it effective in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease. The compound has the molecular formula C24H33NO3 and a molecular weight of approximately 383.52 g/mol . Its structure includes an acetonide group, which enhances its stability and pharmacological activity.

- Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

- Reduction: Reduction reactions can be achieved with lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

- Substitution Reactions: The benzyl group can undergo nucleophilic substitution, allowing for the introduction of different functional groups using reagents such as alkyl halides and nucleophiles like amines or thiols .

These reactions are significant for modifying the compound to enhance its therapeutic efficacy or to create derivatives with novel properties.

As a beta-2 adrenergic agonist, N-Benzyl Salbutamol Acetonide Methyl Ether exerts its biological activity by binding to beta-2 adrenergic receptors in the lungs. This interaction leads to bronchodilation, which alleviates symptoms of bronchospasm. The compound is studied for its potential effects on various biological systems, including its role in modulating airway resistance and its impact on inflammatory pathways associated with respiratory diseases .

The synthesis of N-Benzyl Salbutamol Acetonide Methyl Ether involves several key steps:

- Formation of Acetonide Group: Hydroxyl groups of Salbutamol are protected using acetone and an acid catalyst to form the acetonide.

- Benzylation: The protected Salbutamol is reacted with benzyl chloride in the presence of a base to introduce the benzyl group.

- Methylation: Finally, methyl iodide is used along with a base to methylate the compound, resulting in the formation of N-Benzyl Salbutamol Acetonide Methyl Ether .

These steps can be optimized for yield and purity through various industrial techniques.

N-Benzyl Salbutamol Acetonide Methyl Ether has diverse applications across multiple fields:

- Pharmaceuticals: It is explored for therapeutic applications in treating respiratory conditions due to its bronchodilatory effects.

- Research: The compound serves as an intermediate in synthesizing more complex molecules and as a reference standard in analytical chemistry.

- Material Science: Its unique chemical properties make it valuable in developing new materials and nanotechnology applications .

Research on N-Benzyl Salbutamol Acetonide Methyl Ether includes studies on its interactions with adrenergic receptors, particularly focusing on its selectivity and efficacy compared to other beta-2 agonists. These studies help elucidate its pharmacokinetic properties and potential side effects when used therapeutically. Understanding these interactions is crucial for optimizing dosage regimens and minimizing adverse reactions .

N-Benzyl Salbutamol Acetonide Methyl Ether can be compared with several similar compounds that also exhibit bronchodilator properties:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Salbutamol | C17H27NO3 | Parent compound; widely used bronchodilator |

| Albuterol Methyl Ether Hydrochloride Salt | C17H27ClN2O3 | Another derivative; commonly used in inhalers |

| Terbutaline | C12H17NO4S | Related compound; longer duration of action |

These compounds share structural similarities but differ in their pharmacological profiles, potency, and specific clinical applications. N-Benzyl Salbutamol Acetonide Methyl Ether's unique structure allows it to potentially offer enhanced stability and efficacy compared to its counterparts .